![molecular formula C30H46O4Si B14282724 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate CAS No. 135140-06-6](/img/structure/B14282724.png)
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a hexyl chain substituted with a trimethylsilyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(Octyloxy)phenol: This can be achieved by reacting phenol with octyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Octyloxy)phenyl 4-hydroxybenzoate: The 4-(Octyloxy)phenol is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the Trimethylsilyl Group: The final step involves the reaction of the intermediate with 1-(trimethylsilyl)hexyl bromide under basic conditions to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)phenyl 4-hydroxybenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
4-(Hexyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate: Contains a hexyloxy group instead of an octyloxy group, affecting its physical and chemical properties.
Uniqueness
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is unique due to the presence of both the octyloxy and trimethylsilyl groups. These groups confer distinct properties to the compound, such as increased lipophilicity and enhanced reactivity in certain chemical reactions.
Properties
CAS No. |
135140-06-6 |
|---|---|
Molecular Formula |
C30H46O4Si |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-(1-trimethylsilylhexoxy)benzoate |
InChI |
InChI=1S/C30H46O4Si/c1-6-8-10-11-12-14-24-32-26-20-22-28(23-21-26)34-30(31)25-16-18-27(19-17-25)33-29(35(3,4)5)15-13-9-7-2/h16-23,29H,6-15,24H2,1-5H3 |
InChI Key |
VVEJACJXSWHDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(CCCCC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


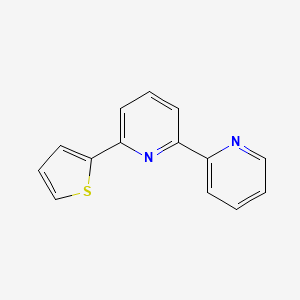
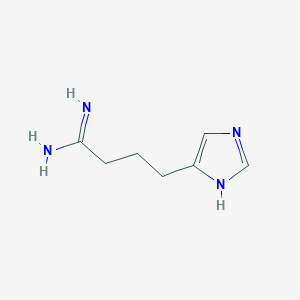
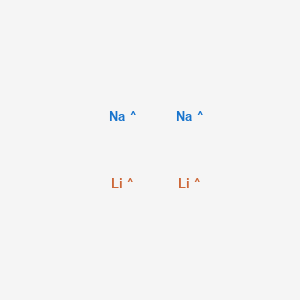
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

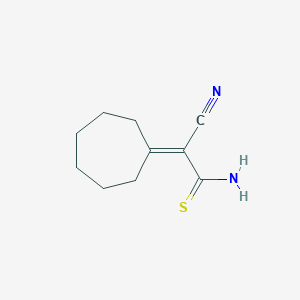
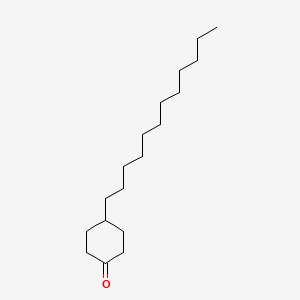
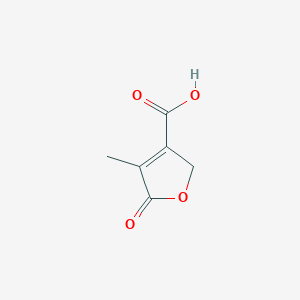

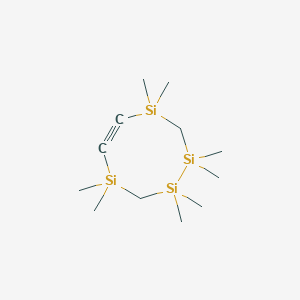
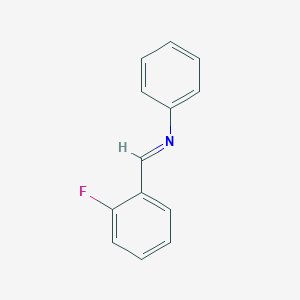
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
